molecular formula C11H18N4O B2964548 (1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-2-yl)methanol CAS No. 1904381-13-0

(1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-2-yl)methanol

Cat. No.: B2964548
CAS No.: 1904381-13-0
M. Wt: 222.292
InChI Key: HFGBTEIPAWLQAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-2-yl)methanol is a chemical compound of interest in medicinal chemistry and drug discovery research, featuring a hybrid pyrrolidinyl-pyrimidine scaffold. The structure incorporates a dimethylaminopyrimidine group, a motif known for its role in forming hydrogen bonds and coordinating with metals, which is critical in the development of pharmacologically active molecules . Specifically, 6-(dimethylamino)pyrimidin-4-yl derivatives have been investigated as novel scaffolds for zinc metallochaperones (ZMCs), which are a class of compounds that can reactivate mutant p53 protein function, presenting a potential strategy for cancer therapeutics . The pyrrolidine ring, substituted with a methanol group, adds a chiral center and hydrogen-bonding capacity, which can be essential for specific interactions with biological targets and for modulating the compound's physicochemical properties. This combination of features makes this compound a valuable intermediate for researchers exploring new synthetic routes, conducting structure-activity relationship (SAR) studies, or screening for biological activity in areas such as oncology. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

[1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-14(2)10-6-11(13-8-12-10)15-5-3-4-9(15)7-16/h6,8-9,16H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGBTEIPAWLQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2CCCC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-2-yl)methanol typically involves multi-step organic reactions. One common approach is to start with the pyrimidine ring, introducing the dimethylamino group through nucleophilic substitution. The pyrrolidine ring can be synthesized separately and then coupled with the pyrimidine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution of the dimethylamino group can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

(1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrimidine and pyrrolidine rings provide structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Core Structure Substituents on Heterocycle Molecular Weight (g/mol) Key Features
(1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-2-yl)methanol (Target) Pyrrolidine-pyrimidine 6-(Dimethylamino)pyrimidin-4-yl ~234.3* Electron-rich pyrimidine; methanol enhances polarity and H-bonding potential.
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol Pyrrolidine-pyridine 6-Fluoropyridin-2-yl - Pyridine vs. pyrimidine core; fluorine introduces electronegativity.
(1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-2-yl)methanol Piperidine-pyrimidine 6-Ethoxy, 2-(methylthio)pyrimidin-4-yl 283.39 Piperidine (6-membered) ring; ethoxy and methylthio groups increase lipophilicity.
1,2-Diphenyl(pyrrolidin-2-yl)methanol Pyrrolidine 1,2-Diphenyl - Lacks heteroaromatic substituents; phenyl groups may enhance π-π stacking.

*Estimated based on empirical formula (C11H18N4O).

Key Observations:

Heterocycle Influence: The target compound’s pyrimidine core distinguishes it from pyridine-based analogs (e.g., (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol), which may exhibit different electronic profiles and binding affinities due to the nitrogen count and ring size .

Substituent Effects: The dimethylamino group on the target’s pyrimidine ring enhances electron density, which could improve solubility or interaction with negatively charged binding pockets. In contrast, ethoxy and methylthio groups in analogs increase hydrophobicity, favoring membrane permeability . Fluorine in pyridine derivatives may improve metabolic stability and bioavailability through steric and electronic effects .

Functional Group Contributions: Methanol groups in all compounds provide a polar terminus for hydrogen bonding, critical for target engagement. However, diphenyl substitution in 1,2-diphenyl(pyrrolidin-2-yl)methanol prioritizes hydrophobic interactions over polarity .

Biological Activity

(1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-2-yl)methanol is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a dimethylamino group and a pyrrolidine ring attached to a methanol group. Its molecular formula is C11H16N4OC_{11}H_{16}N_{4}O with a molecular weight of 220.27 g/mol. The structural uniqueness contributes to its biological interactions.

Mode of Action

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Receptor Binding: It acts as a ligand for various receptors, influencing neurotransmitter systems and possibly exhibiting neuroprotective effects.

Biochemical Pathways

Research indicates that this compound can modulate key biochemical pathways, including:

  • cGMP Pathway: It has been shown to elevate central cGMP levels in rodent models, suggesting potential implications in cognitive enhancement and neuroprotection .
  • Protein-Ligand Interactions: The compound serves as a valuable tool in studying protein interactions, particularly in the context of drug discovery.

Antimicrobial Properties

Studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant antimicrobial activity. While specific data on this compound is limited, related compounds have shown:

CompoundMIC (mg/mL)Activity Against
Compound A0.0039S. aureus
Compound B0.0048E. coli
Compound C0.0195B. mycoides

These findings suggest that similar structural features may confer antimicrobial properties to this compound .

Neuroprotective Effects

In addition to antimicrobial activity, the compound has been investigated for its neuroprotective properties:

  • Cognitive Enhancement: It has shown procognitive activity in rodent models, indicating potential benefits for conditions like Alzheimer’s disease .

Case Studies

Several studies have explored the biological effects of compounds structurally related to this compound:

  • Study on PDE9A Inhibitors: A related compound demonstrated enhanced cognitive function by elevating cGMP levels, suggesting that this compound may share similar mechanisms .
  • Antimicrobial Activity Assessment: Research involving pyrrolidine derivatives highlighted their efficacy against various bacterial strains, reinforcing the potential for this compound in developing new antimicrobial agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.